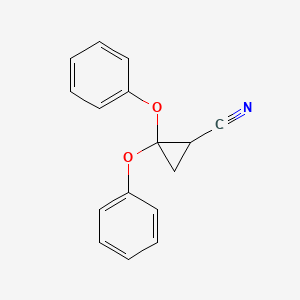
2,2-Diphenoxycyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diphenoxycyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with two phenoxy groups and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenoxycyclopropane-1-carbonitrile typically involves the cyclopropanation of alkenes. One common method is the Simmons–Smith reaction, which uses diiodomethane and a zinc-copper couple to convert alkenes into cyclopropanes . Another approach involves the Corey–Chaykovsky reaction, where sulfur ylides react with alkenes to form cyclopropanes . Additionally, metal-catalyzed reactions of diazo compounds with alkenes can also be employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenoxycyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyclopropane derivatives.
Scientific Research Applications
2,2-Diphenoxycyclopropane-1-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Diphenoxycyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems and chemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2,2-Diphenylcyclopropane-1-carbonitrile: Similar structure but with phenyl groups instead of phenoxy groups.
2,2-Dimethoxycyclopropane-1-carbonitrile: Similar structure but with methoxy groups instead of phenoxy groups.
Uniqueness
2,2-Diphenoxycyclopropane-1-carbonitrile is unique due to the presence of phenoxy groups, which can impart distinct chemical and physical properties compared to other similar compounds
Properties
CAS No. |
541502-22-1 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2,2-diphenoxycyclopropane-1-carbonitrile |
InChI |
InChI=1S/C16H13NO2/c17-12-13-11-16(13,18-14-7-3-1-4-8-14)19-15-9-5-2-6-10-15/h1-10,13H,11H2 |
InChI Key |
MPPZJGXGHUZRSK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(OC2=CC=CC=C2)OC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















